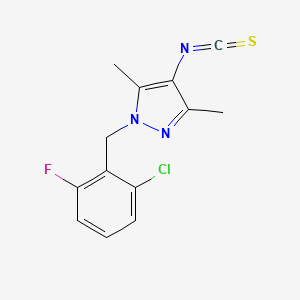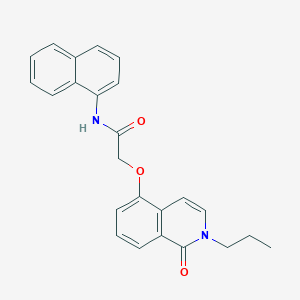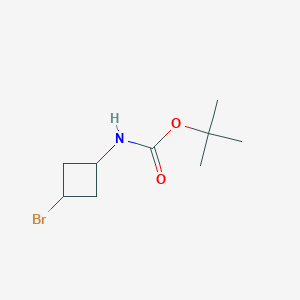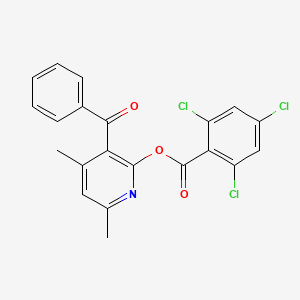
6-((4-(3-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-(3-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H21N5O5S and its molecular weight is 479.51. The purity is usually 95%.
BenchChem offers high-quality 6-((4-(3-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-(3-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Researchers have synthesized various novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds exhibit significant biological activities, including anti-inflammatory and analgesic properties, through their action as cyclooxygenase inhibitors. The synthesis process often involves complex reactions with thioureas, ureas, and other derivatives, illustrating the compound's utility in developing new pharmacologically active molecules (Abu‐Hashem et al., 2020).
Electron Transport Layers in Solar Cells
Another application of similar chemical structures is in the field of materials science, specifically in the development of electron transport layers (ETLs) for polymer solar cells. A novel alcohol-soluble n-type conjugated polyelectrolyte was synthesized for this purpose, demonstrating how the electron-deficient nature of similar backbones can enhance conductivity and electron mobility, thus improving the efficiency of solar cells (Hu et al., 2015).
Antiviral and Anticonvulsant Activities
Some derivatives of pyrimidine-diones have been explored for their antiviral activities against Hepatitis A virus and Herpes simplex virus, showcasing the potential of these compounds in developing new antiviral medications (El-Etrawy & Abdel-Rahman, 2010). Additionally, modifications of similar compounds have been investigated for their anticonvulsant activity, providing a basis for new treatments in neurology (Severina et al., 2019).
Propriétés
Numéro CAS |
852152-74-0 |
|---|---|
Nom du produit |
6-((4-(3-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C23H21N5O5S |
Poids moléculaire |
479.51 |
Nom IUPAC |
6-[[4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21N5O5S/c1-32-17-8-6-14(7-9-17)19(29)13-34-23-27-26-20(10-15-11-21(30)25-22(31)24-15)28(23)16-4-3-5-18(12-16)33-2/h3-9,11-12H,10,13H2,1-2H3,(H2,24,25,30,31) |
Clé InChI |
PTNDFPYEZHLCRT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)CC4=CC(=O)NC(=O)N4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2602926.png)



![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2602933.png)

![3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602936.png)




![3-Ethyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2602945.png)

